

Application Notes and Protocols: Phenyldiazomethane in Transition Metal- Catalyzed Cyclopropanation

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Compound of Interest

Compound Name: *Phenyldiazomethane*

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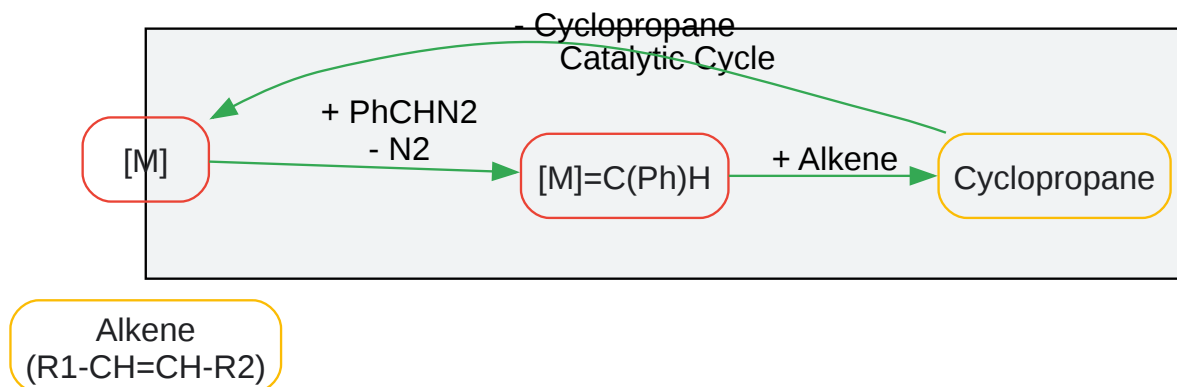
Introduction

Transition metal-catalyzed cyclopropanation is a cornerstone of modern organic synthesis, providing a powerful method for the construction of three-membered carbocyclic rings. Cyclopropane rings are prevalent structural motifs in numerous natural products and pharmaceutically active compounds. **Phenyldiazomethane** serves as a key carbene precursor in these reactions, enabling the introduction of a phenyl-substituted methylene group across a double bond. This document provides detailed application notes and experimental protocols for the use of **phenyldiazomethane** in cyclopropanation reactions catalyzed by various transition metals, with a focus on rhodium, copper, and iron-based systems.

The formation of a metal carbene intermediate is central to this transformation. The reaction of a diazo compound, such as **phenyldiazomethane**, with a transition metal catalyst leads to the extrusion of nitrogen gas and the formation of a transient metal carbene species.^[1] This electrophilic intermediate then reacts with an alkene in a concerted or stepwise fashion to furnish the desired cyclopropane.^{[1][2]} The choice of metal catalyst and ligands is crucial in controlling the efficiency, diastereoselectivity, and enantioselectivity of the reaction.^{[3][4]}

General Reaction Mechanism

The generally accepted mechanism for transition metal-catalyzed cyclopropanation with diazo compounds is depicted below. The process initiates with the reaction of the diazo compound with the metal catalyst to form a metal carbene after the elimination of dinitrogen. This carbene then undergoes a [2+1] cycloaddition with an alkene to yield the cyclopropane product and regenerate the catalyst.



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Caption: General catalytic cycle for transition metal-catalyzed cyclopropanation.

Application Notes

Rhodium-Catalyzed Cyclopropanation

Dirhodium(II) carboxylate complexes, such as dirhodium tetraacetate ($Rh_2(OAc)_4$), are highly effective catalysts for the cyclopropanation of alkenes with **phenyldiazomethane**.^{[1][5]} These reactions are often high-yielding and can be rendered highly enantioselective through the use of chiral dirhodium(II) catalysts.^{[4][6]} For instance, chiral dirhodium(II) catalysts derived from N-arylsulfonylproline ligands have shown excellent enantioselectivity in the cyclopropanation of styrenes with aryldiazoacetates.^[6]

Key Considerations:

- Catalyst Loading: Typically, 0.5-2 mol% of the rhodium catalyst is sufficient.
- Solvent: Dichloromethane (DCM) or toluene are commonly used solvents.^[5]

- Substrate Scope: A wide range of alkenes, including electron-rich, electron-neutral, and electron-deficient ones, can be effectively cyclopropanated.^[1] However, reactions with electron-deficient alkenes may require specific conditions or co-catalysts.^{[5][7]}

Copper-Catalyzed Cyclopropanation

Copper complexes, particularly those with chiral ligands, have a long history in catalyzing cyclopropanation reactions.^{[7][8]} Copper(I) complexes with chiral semicorrin or bis(oxazoline) (BOX) ligands are well-known for inducing high enantioselectivity.^[7] While often used with diazoacetates, these systems can also be adapted for use with **phenyldiazomethane**.

Key Considerations:

- Catalyst Precursors: Cu(I) triflate (CuOTf) or Cu(II) acetylacetonate (Cu(acac)₂) are common precursors.^{[5][7]}
- Ligands: The choice of chiral ligand is critical for achieving high enantioselectivity.
- Reaction Conditions: Reactions are typically run at or below room temperature to maximize selectivity.

Iron-Catalyzed Cyclopropanation

Iron catalysts, particularly iron porphyrin complexes, have emerged as a more sustainable and cost-effective alternative to precious metal catalysts like rhodium.^{[9][10]} These catalysts have demonstrated high efficiency in the cyclopropanation of a variety of alkenes, including styrenes, enynes, and dienes, with in situ generated diazomethane.^{[11][12]} Iron porphyrin catalysts can also provide complementary diastereoselectivity compared to their rhodium counterparts.^[9]

Key Considerations:

- In Situ Generation of Diazo Compounds: Due to the hazardous nature of **phenyldiazomethane**, protocols often involve its in situ generation from precursors like benzaldehyde N-tosylhydrazone sodium salt.^{[9][10]}
- Catalyst Systems: Simple iron salts in combination with porphyrin ligands are effective.

- Reaction Medium: Biphasic systems (e.g., an organic solvent and an aqueous base) are often employed for the in situ generation of the diazo compound.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for the cyclopropanation of various alkenes with **phenyldiazomethane** or related aryl diazo compounds using different transition metal catalysts.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Styrene with Methyl Phenyldiazoacetate

Entry	Catalyst (mol%)	Alkene	Yield (%)	dr (trans:cis)	ee (%) (trans)	Reference
1	Rh ₂ (S-DOSP) ₄ (1)	Styrene	95	>99:1	98	[6]
2	Rh ₂ (S-PTAD) ₄ (1)	Styrene	92	>99:1	85	[4]

Data is representative for aryldiazoacetates, which are structurally similar to **phenyldiazomethane**.

Table 2: Copper-Catalyzed Cyclopropanation of Electron-Deficient Alkenes with **Phenyldiazomethane**

Entry	Catalyst (mol%)	Sulfide (mol%)	Alkene	Solvent	Yield (%)	Reference
1	Cu(acac) ₂ (5)	Pentamethylene sulfide (10)	(E)-Chalcone	Toluene	85	[5][7]
2	Cu(acac) ₂ (5)	Tetrahydrothiophene (10)	(E)-Chalcone	Toluene	70	[5][7]

Table 3: Iron-Catalyzed Cyclopropanation with in situ Generated Diazo Compounds

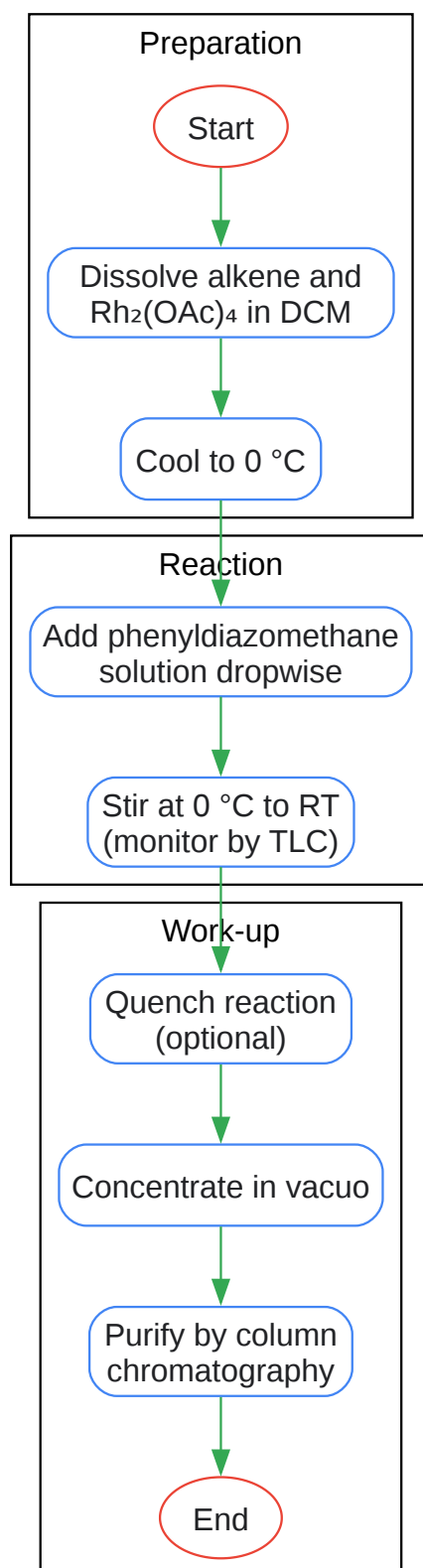
Entry	Catalyst (mol%)	Diazo Precursor	Alkene	Yield (%)	dr (trans:cis)	Reference
1	Fe(TPP)Cl (1)	Benzaldehyde N-tosylhydrazide	Styrene	88	80:20	[9]
2	Fe(TPP)Cl (1)	Benzaldehyde N-tosylhydrazide	4-Chlorostyrene	92	82:18	[9]

TPP = Tetraphenylporphyrin

Experimental Protocols

Protocol 1: General Procedure for Rhodium-Catalyzed Cyclopropanation

This protocol is a general guideline for the cyclopropanation of an alkene with **phenyldiazomethane** using a dirhodium(II) catalyst.



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Caption: A typical experimental workflow for rhodium-catalyzed cyclopropanation.

Materials:

- Dirhodium tetraacetate ($\text{Rh}_2(\text{OAc})_4$)
- Alkene (e.g., styrene)
- **Phenyldiazomethane** solution in a suitable solvent (e.g., diethyl ether or DCM). Caution: **Phenyldiazomethane** is toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood.
- Anhydrous dichloromethane (DCM)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and dirhodium tetraacetate (0.01 mmol, 1 mol%).
- Dissolve the solids in anhydrous DCM (5 mL).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of **phenyldiazomethane** (1.2 mmol) in DCM (5 mL) dropwise to the reaction mixture over 1 hour using a syringe pump.
- Allow the reaction to stir at 0 °C and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Once the reaction is complete (as indicated by the disappearance of the starting materials), concentrate the mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

Protocol 2: Iron-Catalyzed Cyclopropanation with In Situ Generated Phenyldiazomethane

This protocol describes a safer alternative where **phenyldiazomethane** is generated in situ from benzaldehyde N-tosylhydrazone sodium salt.^[9]

Materials:

- Iron(III) tetraphenylporphyrin chloride (Fe(TPP)Cl)
- Benzaldehyde N-tosylhydrazone sodium salt
- Alkene (e.g., styrene)
- Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)
- Dichloromethane (DCM)
- Water
- Sodium hydroxide (NaOH)

Procedure:

- To a two-neck round-bottom flask, add benzaldehyde N-tosylhydrazone sodium salt (1.5 mmol), the alkene (1.0 mmol), Fe(TPP)Cl (0.01 mmol, 1 mol%), and TBAB (0.1 mmol, 10 mol%).
- Add a biphasic solvent system of DCM (5 mL) and aqueous NaOH solution (1 M, 5 mL).
- Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.
- Upon completion, separate the organic layer.
- Extract the aqueous layer with DCM (2 x 10 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter and concentrate the solution under reduced pressure.

- Purify the residue by flash column chromatography on silica gel to yield the cyclopropane product.

Conclusion

Phenyldiazomethane is a versatile reagent for the synthesis of phenyl-substituted cyclopropanes via transition metal-catalyzed reactions. Rhodium and copper catalysts offer high efficiency and stereocontrol, with a wide range of chiral ligands available for asymmetric synthesis. Iron catalysts provide a more economical and environmentally benign alternative, and their use in conjunction with in situ generation techniques for **phenyldiazomethane** enhances the safety of these procedures. The choice of catalyst and reaction conditions should be tailored to the specific substrate and desired stereochemical outcome. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development.

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